N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
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Description
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H12ClN3O5 and its molecular weight is 373.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- 1,3,4-Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
- 4-Chlorophenoxy group : Enhances lipophilicity and biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanisms of Action : Studies have shown that related compounds can inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor cell proliferation. The involvement of apoptotic pathways has also been documented, with compounds inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins such as Bax and Bcl-2 .
Compound | IC50 (µM) | Cancer Cell Line | Reference Drug IC50 (µM) |
---|---|---|---|
N-(5-(benzo[d][1,3]dioxol-5-yl)... | 2.38 | HepG2 | 7.46 |
N-(5-(benzo[d][1,3]dioxol-5-yl)... | 1.54 | HCT116 | 8.29 |
N-(5-(benzo[d][1,3]dioxol-5-yl)... | 4.52 | MCF7 | 4.56 |
This table summarizes the anticancer efficacy of the compound against various cancer cell lines compared to a standard drug (Doxorubicin).
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar benzo[d][1,3]dioxole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups contributes to their potency against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in cancer cells.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : The compound may trigger apoptosis through intrinsic and extrinsic pathways by affecting mitochondrial membrane potential and activating caspases.
Study on Anticancer Efficacy
A study focusing on a related oxadiazole compound demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins . This highlights the potential for developing therapeutics based on the oxadiazole scaffold.
Study on Antimicrobial Properties
Another investigation into benzo[d][1,3]dioxole derivatives reported significant antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The compounds were effective at low concentrations (MIC values ranging from 12.5 to 25 μg/mL), suggesting that modifications to the benzo[d][1,3]dioxole core can enhance antimicrobial efficacy .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5/c18-11-2-4-12(5-3-11)23-8-15(22)19-17-21-20-16(26-17)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGHPFPGRYAHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.